
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chloroacetyl group and a methyl group attached to the quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the reaction of 3-methylquinoxalin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reactivity of chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines to form amides.
Electrophilic Aromatic Substitution: The quinoxaline ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperature conditions.
Major Products
Amides: Formed from nucleophilic substitution reactions with amines.
Nitro and Sulfonic Acid Derivatives: Formed from electrophilic aromatic substitution reactions.
科学的研究の応用
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several applications in scientific research:
作用機序
The mechanism of action of 2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The quinoxaline core may also interact with DNA or proteins, contributing to its biological effects .
類似化合物との比較
Similar Compounds
Lidocaine: A local anesthetic with a similar chloroacetyl group.
Benzocaine: Another local anesthetic with a similar quinoxaline core.
Novocaine: Shares structural similarities with the quinoxaline ring.
Uniqueness
2-(Chloroacetyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of the chloroacetyl group and the quinoxaline core, which imparts distinct chemical reactivity and potential biological activities
特性
CAS番号 |
88221-61-8 |
|---|---|
分子式 |
C11H9ClN2O3 |
分子量 |
252.65 g/mol |
IUPAC名 |
2-chloro-1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-11(10(15)6-12)14(17)9-5-3-2-4-8(9)13(7)16/h2-5H,6H2,1H3 |
InChIキー |
WIOOCEBJNPYXJK-UHFFFAOYSA-N |
正規SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
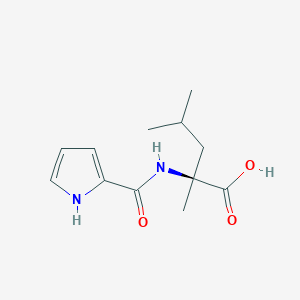
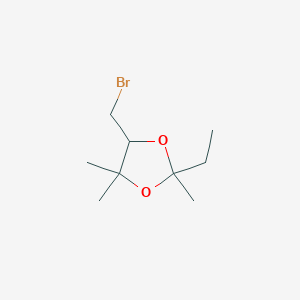

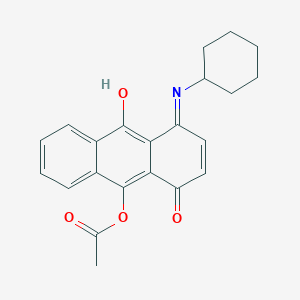
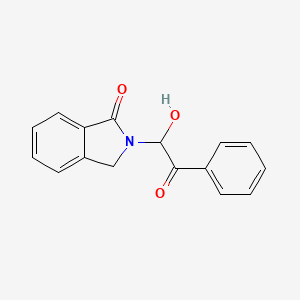
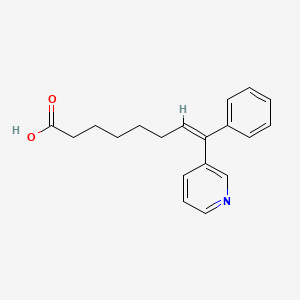
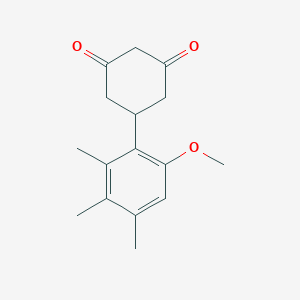
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
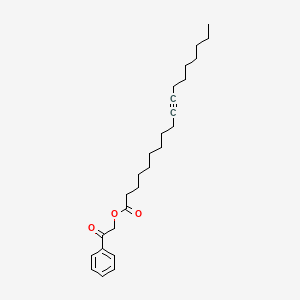
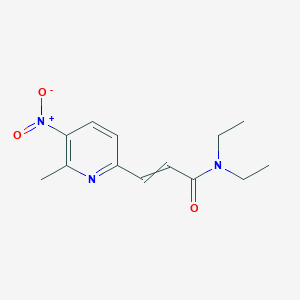
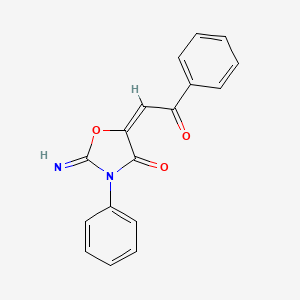
![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
